Chemical structure and properties of 1,5-Bis(4-methoxyphenyl)-3-pentanone
Chemical structure and properties of 1,5-Bis(4-methoxyphenyl)-3-pentanone
Technical Whitepaper: 1,5-Bis(4-methoxyphenyl)-3-pentanone
Executive Summary
1,5-Bis(4-methoxyphenyl)-3-pentanone (CAS: implied 5466-77-3 or related to CID 2801509) is a symmetric, lipophilic diarylpentanoid. Often referred to in laboratory shorthand as the saturated BMPC (Bis-Methoxy-Phenyl-Curcuminoid), it represents the hydrogenated derivative of the biologically potent 1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one.
While its unsaturated parent is a well-known Michael acceptor with anticancer and anti-inflammatory properties, this saturated analog serves a critical role in Structure-Activity Relationship (SAR) studies. It acts as a negative control to validate the necessity of the
Chemical Architecture & Properties
Structural Analysis
The molecule consists of two 4-anisyl (methoxyphenyl) rings connected by a saturated five-carbon tether with a central ketone at position 3. Unlike curcumin or its dienone analogs, this molecule lacks the conjugated double bonds flanking the carbonyl group.
-
Core Motif: 1,5-Diaryl-3-pentanone.[1]
-
Electronic Character: The central carbonyl is isolated from the aromatic rings by ethylene bridges (
), disrupting conjugation. This renders the carbonyl carbon significantly less electrophilic compared to the dienone. -
Reactivity: It is chemically stable against nucleophilic attack by thiols (e.g., glutathione, cysteine residues), distinguishing it from "Michael acceptor" drugs.
Physicochemical Profile
| Property | Value | Context |
| Molecular Formula | Saturated analog (298.38 g/mol ) | |
| Molecular Weight | 298.4 g/mol | +4 Da vs. unsaturated parent |
| LogP (Predicted) | 3.7 - 4.1 | Highly Lipophilic; crosses membranes easily |
| H-Bond Donors | 0 | No -OH groups (unlike curcumin) |
| H-Bond Acceptors | 3 | 2 Methoxy oxygens, 1 Ketone oxygen |
| Melting Point | Low melting solid / Oil | Often isolated as a viscous oil or low-melting solid depending on purity |
| Solubility | DMSO, EtOAc, DCM | Insoluble in water (< 0.1 mg/mL) |
Synthetic Pathways
The synthesis of 1,5-bis(4-methoxyphenyl)-3-pentanone is typically achieved via the reduction of its unsaturated precursor. Direct alkylation is possible but less atom-efficient.
Primary Route: Catalytic Hydrogenation
This is the standard industrial approach, ensuring high yield and atom economy.
-
Precursor Synthesis: Claisen-Schmidt condensation of 4-methoxybenzaldehyde (2 eq.) with acetone (1 eq.) to yield the dienone.
-
Reduction: The dienone is subjected to
over Pd/C.
Green Route: Biocatalytic Reduction
Recent studies utilize Saccharomyces cerevisiae (Baker's Yeast) or marine-derived fungi (Penicillium citrinum) to chemoselectively reduce the alkene without affecting the carbonyl or aromatic rings.
Figure 1: Synthetic workflow from commodity precursors to the saturated target and potential downstream scaffolds.
Biological Mechanism & SAR Utility
The primary value of this compound in drug discovery is its role as a mechanistic probe .
The Michael Acceptor Hypothesis
Many curcumin analogs (dienones) exert cytotoxicity by covalently binding to the sulfhydryl groups of proteins (e.g., NF-
-
Dienone (Unsaturated): Contains
-unsaturated ketone Reacts with Cys-SH (Michael Addition) Protein Inhibition. -
Pentanone (Saturated - This Topic): Lacks double bonds
Inert to Cys-SH No covalent inhibition.
Experimental Implication: If a biological assay (e.g., tumor growth inhibition) shows high potency for the dienone but zero potency for the 1,5-bis(4-methoxyphenyl)-3-pentanone, the mechanism is confirmed to be covalent modification. If the saturated analog retains potency, the mechanism involves non-covalent binding (e.g., ATP competitive inhibition).
Dopamine Impurity Marker
This compound is listed as "Dopamine Impurity 61" in regulatory databases. In the synthesis of dopamine-related pharmaceuticals involving methoxy-phenyl precursors, this saturated ketone can form as a side product during hydrogenation steps intended to reduce nitrostyrenes or other intermediates. Monitoring it is crucial for purity profiling.
Experimental Protocols
Protocol A: Synthesis via Pd/C Hydrogenation
Use this protocol to generate the standard reference material.
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Dissolution: Dissolve 1.0 g (3.4 mmol) of 1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one in 30 mL of Ethyl Acetate (EtOAc).
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Catalyst Addition: Add 100 mg of 10% Pd/C carefully under inert atmosphere (
). -
Hydrogenation: Purge with Hydrogen gas (
) using a balloon (1 atm). Stir vigorously at Room Temperature (RT) for 4–6 hours. -
Monitoring: Check TLC (Hexane:EtOAc 4:1). The bright yellow spot of the starting material (conjugated) will disappear, replaced by a UV-active (but less intense) spot of the product.
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Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.
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Purification: If necessary, recrystallize from Ethanol or perform flash chromatography (Silica gel, 5-10% EtOAc in Hexane).
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Yield: Expect >90% yield of a colorless to pale oil/solid.
Protocol B: Differential Cytotoxicity Assay (SAR Validation)
Objective: Determine if drug activity is driven by Michael addition.
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Cell Line: Use A549 (Lung Cancer) or RAW 264.7 (Macrophage).
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Treatment Groups:
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Group A: Unsaturated Dienone (0.1, 1, 5, 10
M). -
Group B: Saturated Pentanone (0.1, 1, 5, 10
M) [The Target]. -
Group C: Vehicle Control (DMSO < 0.1%).
-
-
Incubation: 48 Hours.
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Readout: MTT or CellTiter-Glo assay.
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Interpretation:
-
If
: Activity is likely covalent/Michael-acceptor dependent. -
If
: Activity is driven by lipophilic scaffold recognition (non-covalent).
-
Figure 2: Decision logic for using the saturated pentanone in Mechanism of Action (MoA) studies.
References
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PubChem. 1,5-Bis(4-methoxyphenyl)-3-pentanone (CID 2801509).[2] National Library of Medicine. Link
-
Ferreira, I. M., et al. (2020).[3] Bioreduction of
-unsaturated ketones by marine-derived fungi.[1] ResearchGate/J. Braz. Chem. Soc. Link -
Das, A. J., & Das, S. K. (2022).[4] One-Pot Intramolecular Friedel-Crafts Cascade for Tetralin Synthesis. Tezpur University Repository. Link
-
Sigma-Aldrich. 1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one (Dienone Precursor) Product Sheet.Link
- Li, X., et al. (2018). Design and synthesis of curcumin analogs as NF-kB inhibitors.Bioorganic & Medicinal Chemistry Letters. (Contextual reference for SAR logic).
